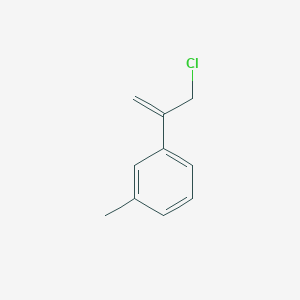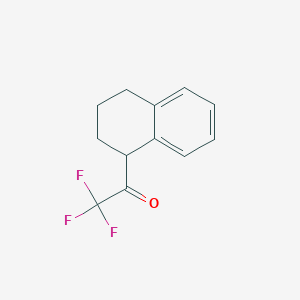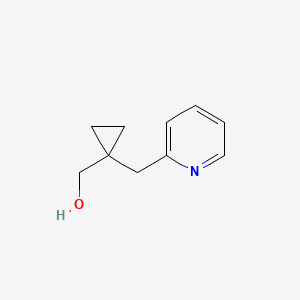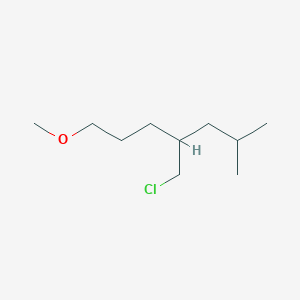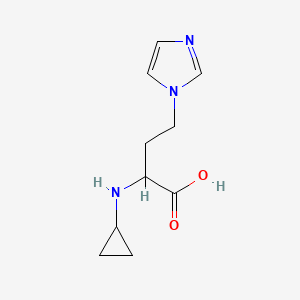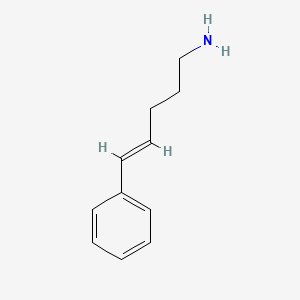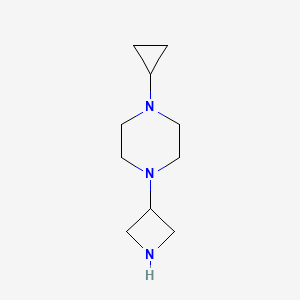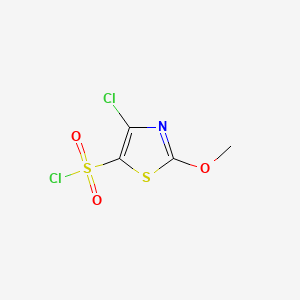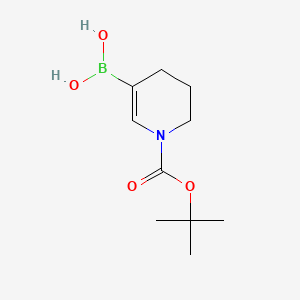
1-(1-Aminocyclohexyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Aminocyclohexyl)propan-1-one is an organic compound that features a cyclohexyl ring substituted with an amino group and a propanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(1-Aminocyclohexyl)propan-1-one can be synthesized through several methods. One common approach involves the alkylation of cyclohexylamine with a suitable propanone derivative under controlled conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1-Aminocyclohexyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Acyl chlorides or anhydrides in the presence of a base.
Major Products Formed:
Oxidation: Cyclohexylpropanone or cyclohexylpropanoic acid.
Reduction: 1-(1-Aminocyclohexyl)propan-1-ol.
Substitution: N-substituted amides or other derivatives.
Applications De Recherche Scientifique
1-(1-Aminocyclohexyl)propan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 1-(1-Aminocyclohexyl)propan-1-one exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.
Comparaison Avec Des Composés Similaires
1-(1-Aminocyclohexyl)propan-2-one: Similar structure but with a different position of the ketone group.
Cyclohexylamine: Lacks the propanone moiety but shares the cyclohexyl and amino groups.
Propan-1-one derivatives: Compounds with similar carbonyl functionality but different substituents.
Uniqueness: 1-(1-Aminocyclohexyl)propan-1-one is unique due to its specific combination of a cyclohexyl ring, amino group, and propanone moiety. This structure imparts distinct chemical and physical properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C9H17NO |
|---|---|
Poids moléculaire |
155.24 g/mol |
Nom IUPAC |
1-(1-aminocyclohexyl)propan-1-one |
InChI |
InChI=1S/C9H17NO/c1-2-8(11)9(10)6-4-3-5-7-9/h2-7,10H2,1H3 |
Clé InChI |
IQTKPUGUFXHRDO-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1(CCCCC1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


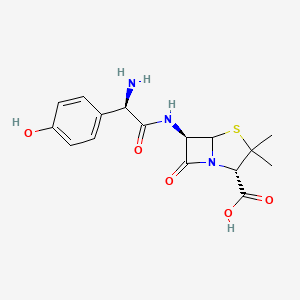
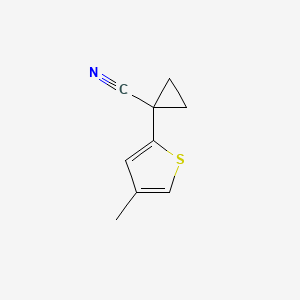
![1,3-Dioxa-8-azaspiro[4.5]decane](/img/structure/B13570415.png)
